molecular formula C12H15N B1596529 Pentamethylbenzonitrile CAS No. 5144-10-5

Pentamethylbenzonitrile

Cat. No. B1596529
CAS RN: 5144-10-5
M. Wt: 173.25 g/mol
InChI Key: NCDPYDGGUAKABA-UHFFFAOYSA-N
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Description

Pentamethylbenzonitrile is a chemical compound with the molecular formula C12H15N . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Pentamethylbenzonitrile is represented by the formula C12H15N . The molecular weight of this compound is 173.25 .


Physical And Chemical Properties Analysis

Pentamethylbenzonitrile is a solid crystalline substance . It has a molecular weight of 173.25 and a molecular formula of C12H15N .

Scientific Research Applications

  • Synthesis of Quinazolinones :A study by Zhao, Liu, and Li (2016) in ChemCatChem presented a novel method for synthesizing quinazolinones from o-aminobenzonitriles using [CpIrCl2]2 (Cp=pentamethylcyclopentadienyl) as a catalyst. This process demonstrates high atom efficiency and good to excellent yields, indicating the utility of pentamethylbenzonitrile derivatives in the efficient synthesis of quinazolinones, which are significant compounds in medicinal chemistry (Wei Zhao, P. Liu, & Feng Li, 2016).

  • Electrooxidation Mechanisms :In a study published in the Journal of Electroanalytical Chemistry, Coleman, Richtol, and Aikens (1968) explored the electrooxidation mechanisms of hexamethylbenzene, which involves the formation of the pentamethylbenzyl cation. This research provides insights into the electrochemical behavior of pentamethylbenzonitrile-related compounds, contributing to the understanding of their reaction mechanisms in electrochemical processes (A. Coleman, H. H. Richtol, & D. Aikens, 1968).

  • Liquid Crystal Solvents for CO2 Capture :Groen, Vlugt, and Loos (2015) in the Aiche Journal investigated the use of liquid crystals, including compounds related to pentamethylbenzonitrile, for CO2 capture. They found that certain mixtures exhibited improved properties for CO2 capture, showcasing the potential application of pentamethylbenzonitrile derivatives in environmental science (M. Groen, T. Vlugt, & T. W. Loos, 2015).

  • Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s :Research by Kimura et al. (2001) in the Polymer Journal highlighted the synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from 2,3,4,5,6-pentafluorobenzonitrile, which is structurally related to pentamethylbenzonitrile. These polymers exhibit high thermal stability and solubility, indicating their potential use in advanced material applications (K. Kimura et al., 2001).

  • Cyanine Reactivity for Optical Imaging and Drug Delivery :A study by Gorka, Nani, and Schnermann (2018) in Accounts of Chemical Research discussed the reactivity of cyanine compounds, including pentamethine cyanines, which are related to pentamethylbenzonitrile. Their research shows the potential of manipulating the cyanine chromophore for applications in imaging and drug delivery, highlighting the versatility of pentamethylbenzonitrile derivatives in biomedical fields (Alexander P. Gorka, R. Nani, & M. Schnermann, 2018).

Safety And Hazards

Pentamethylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Pentamethylbenzonitrile are not mentioned in the search results, it’s worth noting that the field of chemical synthesis is continuously evolving, with new methods and applications being developed regularly. For instance, the field of Metal–Organic Frameworks (MOFs) is expected to see developments in three directions, and the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs . Additionally, the global market for benzonitriles is expected to grow, indicating potential future directions for Pentamethylbenzonitrile .

properties

IUPAC Name

2,3,4,5,6-pentamethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPYDGGUAKABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199414
Record name Pentamethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylbenzonitrile

CAS RN

5144-10-5
Record name 2,3,4,5,6-Pentamethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5144-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethylbenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Suzuki, M Koge, A Inoue, T Hanafusa - Bulletin of the Chemical …, 1978 - journal.csj.jp
… Pentamethylbenzonitrile reacts with nitric acid regiospecifically at the ortho side-chain to give 6-cyano2,3,4,5-tetramethylbenzyl nitrate in high yield, which on acid hydrolysis is easily …
Number of citations: 6 www.journal.csj.jp
S Murakami, R Matsubara, M Hayashi - Journal of Organometallic …, 2021 - Elsevier
… The reason for this observation may be the steric repulsion of the Cp* ligand with the bulky pentamethylbenzonitrile in 3. The space-filling models and thermal ellipsoid plots viewed …
Number of citations: 4 www.sciencedirect.com
S Das, HS Das, B Singh, RK Haridasan, A Das… - Inorganic …, 2019 - ACS Publications
The reduction of nitriles to primary amines using an inexpensive silane such as polymethylhydrosiloxane (PMHS) is an industrially important reaction. Herein we report the synthesis …
Number of citations: 18 pubs.acs.org
H Tomioka, H Okada, T Watanabe… - Journal of the …, 1997 - ACS Publications
… )-2,3,4-trimethylbenzenes thus obtained were converted to the desired diazomethanes by way of the corresponding ketimine prepared by the coupling of pentamethylbenzonitrile with (…
Number of citations: 53 pubs.acs.org
H Suzuki, T Kobayashi, A Osuka - Chemistry Letters, 1983 - journal.csj.jp
… amounts of pentamethylbenzonitrile …
Number of citations: 39 www.journal.csj.jp
H SUZUKI - Synthesis, 1977 - thieme-connect.com
… F uming nitric acid (6.3 g; d= 1.5) is added dropwise to a strirred solution of pentamethylbenzonitrile 11.73 g) in dichloromethane (15 ml) at 05 over a period of 30 min. After the …
Number of citations: 49 www.thieme-connect.com
BV Smith - Organic Reaction Mechanisms 1974: An annual …, 2008 - books.google.com
… interpreted as proceeding through an intermediate benzyl nitrite” and not through a nitromethylenecyclohexadiene.* b An analogous process was invoked for pentamethylbenzonitrile, …
Number of citations: 1 books.google.com
SI Kol'tsov, YN Salfetnikova - Russian journal of general chemistry, 2003 - Springer
The yield of products formed by low-temperature oxidation of methylbenzonitriles with PbO 2 in fluorosulfonic acid solutions was studied in relation to the stabilization factor of the …
Number of citations: 1 link.springer.com

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